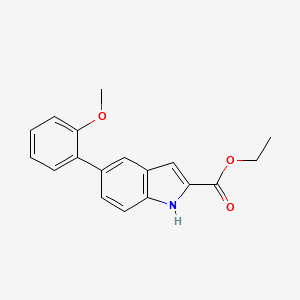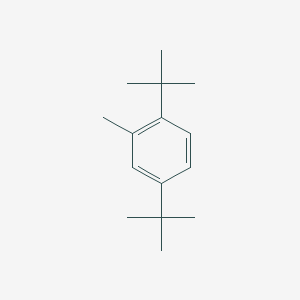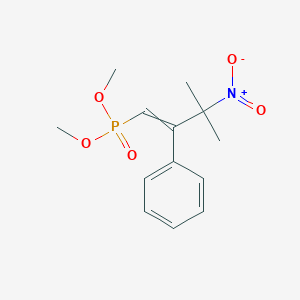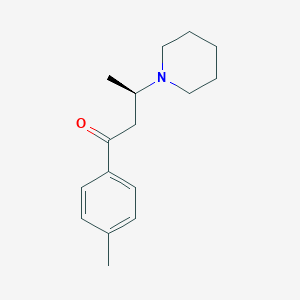
Propan-2-yl (4-hydroxy-3-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (4-hydroxy-3-nitrophenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-hydroxy-3-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with isopropyl alcohol in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C . The reaction proceeds with constant stirring for 1-2 hours, resulting in the formation of the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
Propan-2-yl (4-hydroxy-3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydroxyl group can be oxidized to a carbonyl group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carbonyl derivatives.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Propan-2-yl (4-hydroxy-3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propan-2-yl (4-hydroxy-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to the observed biological effects. The nitro group and carbamate moiety play crucial roles in its mechanism of action.
類似化合物との比較
Similar Compounds
4-Nitrophenylchloroformate: A precursor in the synthesis of Propan-2-yl (4-hydroxy-3-nitrophenyl)carbamate.
Phenyl N-(propan-2-yl)carbamate: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
629648-21-1 |
|---|---|
分子式 |
C10H12N2O5 |
分子量 |
240.21 g/mol |
IUPAC名 |
propan-2-yl N-(4-hydroxy-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O5/c1-6(2)17-10(14)11-7-3-4-9(13)8(5-7)12(15)16/h3-6,13H,1-2H3,(H,11,14) |
InChIキー |
CXGORHPCKJPTBZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NC1=CC(=C(C=C1)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)

![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)
![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14225691.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)

![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
